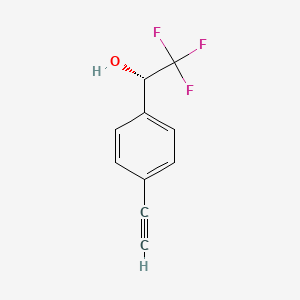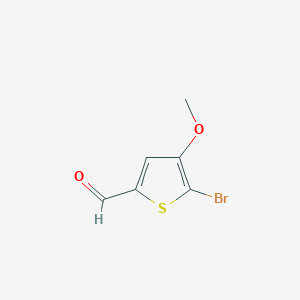![molecular formula C7H11ClF3NO3 B13578835 rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13578835.png)
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride is a chemical compound that features a morpholine ring substituted with a trifluoromethyl group
Métodos De Preparación
The synthesis of rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride typically involves the reaction of a morpholine derivative with a trifluoromethylating agent. The reaction conditions often include the use of a base to facilitate the substitution reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Análisis De Reacciones Químicas
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity. The morpholine ring can also participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride can be compared with other similar compounds such as:
rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide: This compound also features a trifluoromethyl group but has a piperidine ring instead of a morpholine ring.
rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride: This compound has a similar structure but with a methyl ester group instead of an acetic acid group. The uniqueness of rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride lies in its specific combination of the trifluoromethyl group and the morpholine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H11ClF3NO3 |
|---|---|
Peso molecular |
249.61 g/mol |
Nombre IUPAC |
2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)5-2-11-4(3-14-5)1-6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5-;/m1./s1 |
Clave InChI |
GDZLXJXLMATQCT-TYSVMGFPSA-N |
SMILES isomérico |
C1[C@@H](OC[C@H](N1)CC(=O)O)C(F)(F)F.Cl |
SMILES canónico |
C1C(OCC(N1)CC(=O)O)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


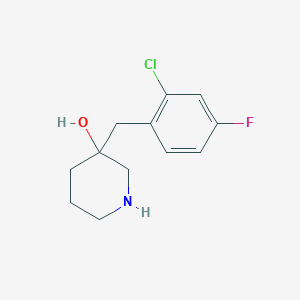
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
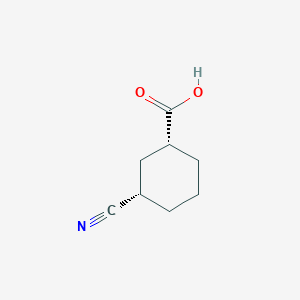
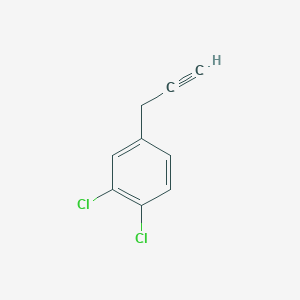
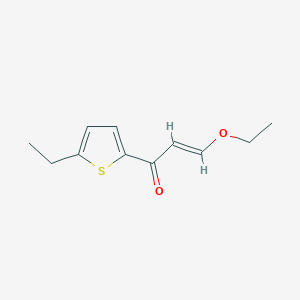
![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13578770.png)
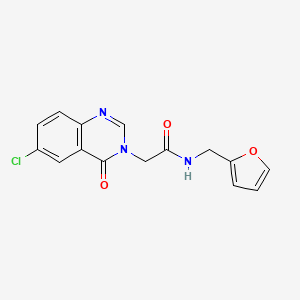
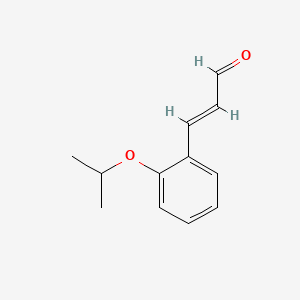
![tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
![Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate](/img/structure/B13578782.png)
